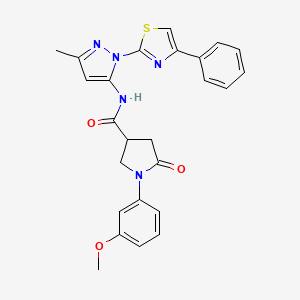

N-(2,6-Diethylphenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

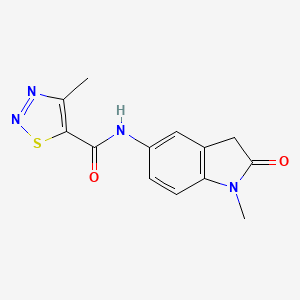

N-(2,6-Diethylphenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide, commonly known as DIDS, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. DIDS is a potent inhibitor of chloride channels and has been used to study the mechanisms of ion transport across cell membranes.

Applications De Recherche Scientifique

Antagonistic Properties on 5-HT6 Receptors : N-phenylbenzenesulfonamides, including compounds structurally similar to N-(2,6-Diethylphenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide, have been identified as high affinity and selective antagonists for 5-HT6 receptors. These compounds may play a role in the central nervous system and have potential applications in the treatment of neuropsychiatric disorders (Bromidge et al., 2001).

Applications in Photodynamic Therapy : Certain benzenesulfonamide derivatives have been found to have high singlet oxygen quantum yield, making them potential candidates for use in photodynamic therapy, particularly for the treatment of cancer. These compounds exhibit properties like good fluorescence and appropriate photodegradation quantum yield, important for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).

Inhibitors in HIF-1 Pathway for Cancer Therapy : Analogs of N-phenylbenzenesulfonamide have been studied as inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway, showing potential as anti-cancer agents. These compounds may play a role in antagonizing tumor growth in various cancer models (Mun et al., 2012).

Exploration in Neuropharmacology : Specific N-phenylbenzenesulfonamides are found to be potent and selective antagonists at 5-HT6 receptors with implications in cognitive enhancement. This suggests potential applications in treating disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Metabolism and Environmental Impact Studies : The metabolism of chloroacetamide herbicides and their derivatives, including those structurally related to N-(2,6-Diethylphenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide, has been studied in human and rat liver microsomes. Understanding the metabolic pathways of these compounds is crucial for assessing their environmental impact and potential health risks (Coleman et al., 2000).

Propriétés

IUPAC Name |

N-(2,6-diethylphenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO3S/c1-7-16-10-9-11-17(8-2)21(16)22-26(23,24)20-13-18(14(3)4)15(5)12-19(20)25-6/h9-14,22H,7-8H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWVOZBEGJNGHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2370250.png)

![4-[(6-oxo-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}hexyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)

![5-[(dipropylamino)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2370257.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2370263.png)

![N-[[1-(2-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2370266.png)